1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

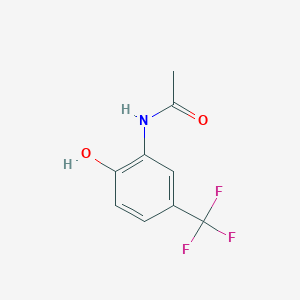

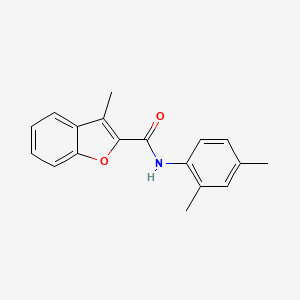

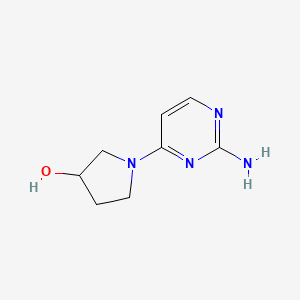

1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione is a synthetic compound that belongs to the class of piperidinylbutanone derivatives. This compound belongs to the class of organic compounds known as phenylpiperidines .

Synthesis Analysis

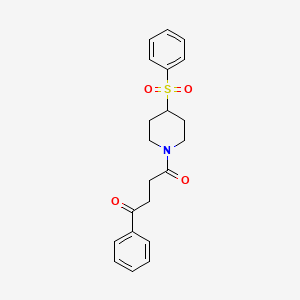

A new series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide was synthesized . A series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared and evaluated for their biological activity .Molecular Structure Analysis

The molecular weight of this compound is 385.48.Chemical Reactions Analysis

This compound has been involved in studies reporting a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . In general, the three-carbon chain analogs displayed better 5-HT reuptake inhibitory activities .Physical and Chemical Properties Analysis

The molecular weight of this compound is 385.48. The average mass is 336.449 Da .科学的研究の応用

Tautomery and Acid-Base Properties

Research on compounds structurally related to 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione, such as azoderivatives of benzoylacetone, has explored their tautomeric and acid-base properties. These studies, employing techniques like IR, 1H and 13C NMR spectroscopies, and potentiometry, have revealed insights into the equilibrium between different tautomeric forms and the thermodynamics of proton dissociation processes, highlighting their potential in understanding the chemical behavior of similar compounds in various environments (Mahmudov et al., 2011).

Antimicrobial and Anticoagulant Activities

Another line of research has focused on the synthesis and biological evaluation of compounds like 2-(Arylsulfonyl)indane-1,3-diones, which share functional groups with this compound. These studies have demonstrated significant antimicrobial and anticoagulant activities, underscoring the potential of such compounds in medical and pharmacological applications (Jeyachandran & Ramesh, 2011).

Synthesis of Spiroheterocycles

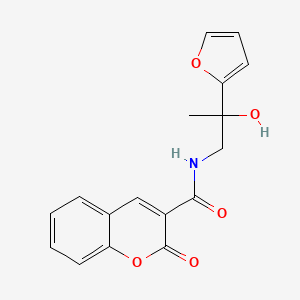

Research on the synthesis of spiroheterocycles through reactions involving isatins, urea, and derivatives similar to this compound has been reported. This work highlights a methodological advancement in the efficient preparation of these compounds, which are of interest for their potential pharmacological properties (Gao et al., 2017).

CCR5 Receptor Antagonists

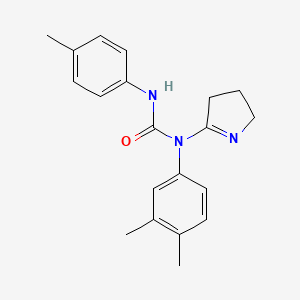

Compounds structurally related to this compound have been explored as CCR5 receptor antagonists, showing promise in the development of anti-HIV-1 agents. Such research has contributed to the understanding of structure-activity relationships necessary for optimizing the pharmacological profiles of these compounds (Finke et al., 2001).

作用機序

Target of Action

The primary target of 1-Phenyl-4-(4-(phenylsulfonyl)piperidin-1-yl)butane-1,4-dione is Stromelysin-1 . Stromelysin-1 is a human protein that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known to interact with its target, stromelysin-1 . The interaction between the compound and Stromelysin-1 may result in changes to the protein’s function, potentially influencing the breakdown of the extracellular matrix .

Biochemical Pathways

Given its target, it is likely involved in pathways related to the breakdown and remodeling of the extracellular matrix .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its target and how long it remains active in the body .

Result of Action

Given its target, it is likely that the compound influences the breakdown and remodeling of the extracellular matrix .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-(benzenesulfonyl)piperidin-1-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c23-20(17-7-3-1-4-8-17)11-12-21(24)22-15-13-19(14-16-22)27(25,26)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSKGKJXVIOYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide](/img/structure/B2431111.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2431116.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)

![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)